3-Bromo-5-chloro-2-phenylpyridine
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Overview
Description
3-Bromo-5-chloro-2-phenylpyridine is an organic compound with the molecular formula C11H7BrClN It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-chloro-2-phenylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
Similar compounds have been reported to act asadenosine triphosphate (ATP) competitive inhibitors of p38α MAP kinase . This suggests that this compound may interact with the ATP binding site of the kinase, thereby inhibiting its activity.
Biochemical Pathways
The p38α MAP kinase plays a crucial role in several biochemical pathways. It is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAP kinase by this compound could potentially affect these pathways and their downstream effects.
Result of Action
The inhibition of p38α MAP kinase by this compound could potentially lead to a decrease in the release of pro-inflammatory cytokines . This could have implications for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis . Additionally, p38α MAP kinase has been suggested to play a role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-phenylpyridine typically involves the halogenation of 2-phenylpyridine. One common method includes the bromination and chlorination of 2-phenylpyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, and a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade halogenating agents and solvents, with strict control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-chloro-2-phenylpyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic properties.
Chemical Biology: Researchers use it to study the interactions of halogenated pyridines with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-fluoropyridine
- 5-Bromo-2-chloropyridine
- 3-Bromo-5-chloro-2-methylpyridine
Uniqueness
3-Bromo-5-chloro-2-phenylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a phenyl group. This combination of substituents imparts specific chemical properties, making it a valuable intermediate in the synthesis of complex organic molecules. Its reactivity and versatility in various chemical reactions distinguish it from other similar compounds.
Properties
IUPAC Name |
3-bromo-5-chloro-2-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-10-6-9(13)7-14-11(10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNVRDVRYDHDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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